N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide
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Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide, also known as DTG, is a compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Asymmetric Catalysis
N-aryl-substituted oxazolidinone-containing ketones have been studied for their application in asymmetric epoxidation of olefins. This research highlights the significant role of electronic effects in enhancing the interaction between the catalyst and the substrate, thereby improving the efficiency and selectivity of the epoxidation process. The findings suggest potential practical applications of these ketones in organic synthesis, particularly in the production of epoxides (L. Shu et al., 2003).
Anticancer Agent Design
Functionalized amino acid derivatives, including those with oxazolidinone structures, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Certain compounds exhibited promising cytotoxicity, indicating their potential as scaffolds for designing new anticancer agents. This application is crucial in medicinal chemistry for the development of novel therapies for cancer (Vivek Kumar et al., 2009).
Antibacterial Agents
A series of arylpiperazinyl oxazolidinones with diversified N-substituents have been synthesized and evaluated for their antibacterial activity, especially against resistant Gram-positive strains such as MRSA and VRE. This study underscores the potential of oxazolidinone derivatives in addressing the growing challenge of antibiotic resistance, marking an important area of research in antimicrobial drug development (S. Jang et al., 2004).
properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(13-6-2-1-3-7-13)17-14-8-4-9-15(12-14)18-10-5-11-22(18,20)21/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVVOFWFXCUKJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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